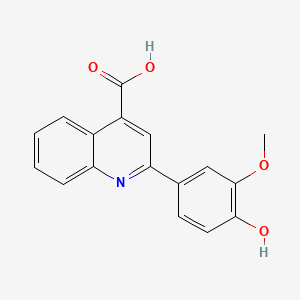

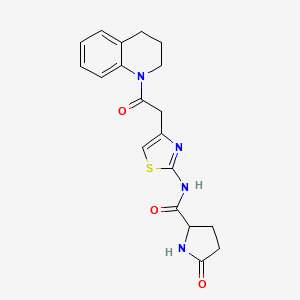

(2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,5S)-Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate, or TBMMMC, is an organic compound with a wide range of applications in scientific research. TBMMMC has been used in a variety of experiments, from biochemical studies to pharmacological research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Asymmetric Hydroxylation in Amino Acid Synthesis : This compound has been utilized in the diastereoselective hydroxylation of piperidin-2-ones, which is an efficient method for synthesizing amino acids like (2S,5R)-5-hydroxylysine, found in collagen and collagen-like proteins (J. Marin et al., 2002).

Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical development (Bingbing Zhao et al., 2017).

Renin Inhibitory Peptides : The compound is a key intermediate in preparing renin inhibitory peptides, which are potent inhibitors of human plasma renin, crucial for regulating blood pressure (S. Thaisrivongs et al., 1987).

Dendritic Macromolecules Synthesis : It is used in synthesizing dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery and materials science (D. J. Pesak et al., 1997).

Chemical Properties and Reactions

Acetonyl Cation Equivalent : This compound demonstrates the ability of the vinylfluoro group to act as an acetonyl cation equivalent under acidic conditions, which is significant in the field of organic synthesis (N. Purkayastha et al., 2010).

RNA Synthesis Applications : It has been used in the protection of 2'-OH during solid-phase RNA synthesis, showcasing its utility in the field of nucleic acid chemistry (A. Semenyuk et al., 2006).

Catalysis and Hydroformylation : The compound has been involved in hydroformylation reactions, demonstrating its utility in creating important intermediates for the synthesis of amino acid derivatives (L. Kollár et al., 1993).

Demethylation Process Studies : It has been instrumental in studying the demethylation process in mammalian tissues, contributing to our understanding of genetic and epigenetic regulation (D. Globisch et al., 2010).

Medicinal Chemistry and Drug Development

Malonyl-CoA Decarboxylase Inhibitors : Research has explored its use in developing malonyl-CoA decarboxylase inhibitors, which have potential as cardioprotective agents (Jie Cheng et al., 2006).

Metabolic Profile Analysis : It's involved in the profiling method for determining catecholamine metabolites in urine, crucial for diagnosing various metabolic disorders (F. Muskiet et al., 1981).

Eigenschaften

IUPAC Name |

tert-butyl (2R,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEFRGPCFOEDNF-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)

![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)

![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2743083.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)

![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)